4-Methyl-1-pentanol

描述

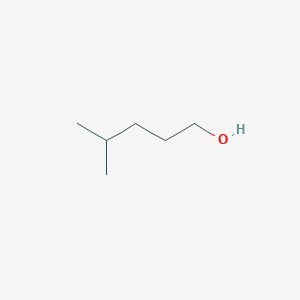

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWGTDULNUVNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044313 | |

| Record name | 4-Methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

1.7 [mmHg] | |

| Record name | 4-Methylpentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-89-1, 1320-98-5 | |

| Record name | 4-Methyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYL-1-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X796XFP7D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1-pentanol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-pentanol, also known as isohexanol, is a branched-chain primary alcohol with the chemical formula C6H14O.[1] It is a colorless liquid at room temperature and is recognized for its characteristic nutty odor. This compound is found naturally in some plants and is also a product of fermentation in beverages like wine. In the realm of scientific research, this compound serves as a versatile solvent, a reagent in organic synthesis, and a subject of study for its biological activities, including its role as an alcohol antagonist and its potential antimicrobial and neurotoxic effects.[2] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its known biological pathways and interactions.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These values have been compiled from various reputable sources and provide a quantitative basis for its use in research and development.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-methylpentan-1-ol | [1] |

| Synonyms | Isohexanol, Isohexyl alcohol, 2-Methyl-5-pentanol | |

| CAS Number | 626-89-1 | |

| Molecular Formula | C6H14O | [1] |

| Molecular Weight | 102.17 g/mol | [1] |

| SMILES | CC(C)CCCO | |

| InChI | InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3 |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless clear liquid | [3] |

| Odor | Nutty | |

| Boiling Point | 151-152 °C at 760 mmHg | [4] |

| Density | 0.821 g/mL at 25 °C | |

| Flash Point | 57 °C (closed cup) | |

| Solubility in Water | 7.6 g/L | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, DMF, DMSO | [4] |

| Refractive Index | n20/D 1.414 | |

| Vapor Pressure | 1.366 mmHg at 25 °C (estimated) | [4] |

Experimental Protocols

The following sections detail the methodologies for determining key physical and chemical properties of this compound. These are generalized protocols that are standard in chemical analysis.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro method for its determination is as follows:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus with a heating block.

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.

-

Boiling Point Determination: The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube upon cooling. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined using a pycnometer or by direct mass and volume measurements.

-

Mass Measurement: A known volume of this compound is accurately dispensed into a tared (pre-weighed) volumetric flask or pycnometer at a specific temperature (e.g., 25 °C).

-

Weighing: The flask or pycnometer containing the sample is weighed to determine the mass of the liquid.

-

Calculation: The density is calculated by dividing the mass of the liquid by its known volume.

-

Density (ρ) = Mass (m) / Volume (V)

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a volatile sample.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Detection and Identification: As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of this compound by comparing it to a spectral library.[5]

-

Quantification: The abundance of the characteristic ions can be used to quantify the amount of this compound in the sample.

Biological Pathways and Interactions

While this compound is not a central molecule in major signaling pathways, it exhibits interesting biological activities. The following diagrams illustrate its biosynthetic origin and a key pharmacological interaction.

Caption: Biosynthetic pathway for this compound.[6]

The biosynthesis of this compound can be achieved through a constructed metabolic pathway.[6] This pathway begins with intermediates from valine biosynthesis, which are converted to isobutyrate.[6] The isobutyrate is then activated to isobutyryl-CoA and undergoes a CoA-dependent condensation with acetyl-CoA, followed by reduction steps to yield 4-methyl-valerate.[6] A final reduction step converts 4-methyl-valerate to this compound.[6]

References

- 1. This compound | C6H14O | CID 12296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethanol’s Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

Synthesis of 4-Methyl-1-pentanol via Hydroboration-Oxidation of 4-Methyl-1-pentene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-1-pentanol through the hydroboration-oxidation of 4-methyl-1-pentene. This anti-Markovnikov addition reaction is a cornerstone of modern organic synthesis, allowing for the regioselective hydration of terminal alkenes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a detailed examination of the reaction mechanism, experimental protocols adapted from established procedures, and a summary of relevant quantitative data. Visualizations of the reaction pathway and experimental workflow are provided to facilitate a deeper understanding of the process.

Introduction

The hydroboration-oxidation reaction is a two-step organic chemical reaction that converts an alkene into an alcohol. The reaction was first reported by H.C. Brown, who received the Nobel Prize in Chemistry in 1979 for this work. A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. This makes it a powerful tool for the synthesis of primary alcohols from terminal alkenes, a transformation that is not achievable with direct acid-catalyzed hydration.

The synthesis of this compound from 4-methyl-1-pentene serves as an excellent example of this reaction's utility. This compound is a valuable building block in the synthesis of various organic molecules and pharmaceuticals. This guide will detail the theoretical and practical aspects of this specific transformation.

Reaction Mechanism and Regioselectivity

The hydroboration-oxidation of 4-methyl-1-pentene proceeds in two distinct steps:

-

Hydroboration: The addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF, or 9-borabicyclo[3.3.1]nonane, 9-BBN) across the double bond of 4-methyl-1-pentene. This step is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. The boron atom, being the electrophile, adds to the less sterically hindered terminal carbon, while the hydride adds to the more substituted carbon. This orientation is driven by both steric and electronic factors. This initial reaction forms a monoalkylborane, which can further react with two more equivalents of the alkene to form a trialkylborane.

-

Oxidation: The trialkylborane intermediate is then oxidized in the presence of a basic aqueous solution of hydrogen peroxide. This step proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position. The overall result is the syn-addition of a hydrogen and a hydroxyl group across the double bond in an anti-Markovnikov fashion.

The choice of borane reagent can significantly influence the regioselectivity of the reaction. Sterically hindered boranes, such as 9-BBN, exhibit very high regioselectivity for the terminal carbon of a-olefins.

Experimental Protocols

3.1. Materials and Equipment

-

Reagents:

-

4-Methyl-1-pentene (≥98% purity)

-

Borane-tetrahydrofuran complex (1 M solution in THF) or 9-Borabicyclo[3.3.1]nonane (0.5 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether or MTBE (for extraction)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes and needles

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

3.2. Procedure

Step 1: Hydroboration

-

A dry, 500 mL round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is flushed with dry nitrogen.

-

4-Methyl-1-pentene (e.g., 25.2 g, 0.3 mol) and 100 mL of anhydrous THF are added to the flask via syringe.

-

The flask is cooled to 0 °C in an ice bath.

-

A 1 M solution of borane-THF complex in THF (e.g., 110 mL, 0.11 mol) is added dropwise to the stirred solution of the alkene over a period of 30-45 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.

Step 2: Oxidation

-

The reaction mixture is cooled again to 0 °C in an ice bath.

-

3 M aqueous sodium hydroxide solution (e.g., 40 mL, 0.12 mol) is added cautiously to the flask.

-

30% aqueous hydrogen peroxide (e.g., 40 mL, 0.35 mol) is then added dropwise via an addition funnel, ensuring the internal temperature does not exceed 40-50 °C.

-

After the addition of hydrogen peroxide is complete, the mixture is stirred at room temperature for at least 1 hour, or until the reaction is complete (monitored by TLC or GC).

Step 3: Work-up and Purification

-

The reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether or MTBE (2 x 100 mL).

-

The combined organic layers are washed with saturated brine (100 mL), dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by fractional distillation under atmospheric or reduced pressure. The product is collected at its boiling point.

Note: Based on similar reactions with terminal alkenes, this procedure is anticipated to yield this compound in high purity and with a yield in the range of 85-95%.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physical and Spectroscopic Properties of 4-Methyl-1-pentene

| Property | Value |

| Molecular Formula | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol |

| Boiling Point | 53.9 °C |

| Density | 0.665 g/cm³ at 20 °C |

| ¹H NMR (CDCl₃, δ) | ~5.8 (m, 1H), ~4.9 (m, 2H), ~2.0 (t, 2H), ~1.6 (m, 1H), ~0.9 (d, 6H) |

| ¹³C NMR (CDCl₃, δ) | ~139.0, ~114.5, ~40.0, ~28.0, ~22.5 |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol |

| Boiling Point | 151-152 °C |

| Density | 0.812 g/cm³ at 20 °C |

| ¹H NMR (CDCl₃, δ) | ~3.6 (t, 2H), ~1.5 (m, 3H), ~1.2 (m, 2H), ~0.9 (d, 6H) |

| ¹³C NMR (CDCl₃, δ) | ~63.0, ~39.0, ~30.0, ~28.0, ~22.5 |

| Anticipated Yield | 85-95% |

| Anticipated Purity | >98% (after distillation) |

Mandatory Visualizations

5.1. Reaction Mechanism

The following diagram illustrates the two-step mechanism of the hydroboration-oxidation of 4-methyl-1-pentene.

Caption: Reaction mechanism of hydroboration-oxidation.

5.2. Experimental Workflow

The following diagram outlines the key stages of the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Conclusion

The hydroboration-oxidation of 4-methyl-1-pentene is a highly efficient and regioselective method for the synthesis of this compound. This technical guide has provided a detailed overview of the reaction mechanism, a representative experimental protocol, and relevant physical and spectroscopic data. The anti-Markovnikov selectivity of this reaction makes it an indispensable tool in modern organic synthesis for the preparation of primary alcohols from terminal alkenes. The provided workflow and mechanistic diagrams serve to enhance the understanding of this important transformation for professionals in the chemical and pharmaceutical sciences.

The Enigmatic Presence of 4-Methyl-1-pentanol in Nature: A Technical Guide

An in-depth exploration into the natural occurrence, biosynthesis, and analysis of 4-Methyl-1-pentanol in botanical and fermented matrices, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, a branched-chain primary alcohol, is a volatile organic compound that contributes to the complex aroma profiles of various plants and fermented foods. While its presence is often subtle, its impact on the sensory characteristics of these natural products is significant. This technical guide delves into the known occurrences of this compound, detailing its concentration in different natural sources, the methodologies for its detection and quantification, and the current understanding of its biosynthetic origins. This document aims to serve as a foundational resource for researchers investigating the roles of volatile compounds in natural systems and for professionals in fields such as flavor chemistry and drug development, where understanding the composition of natural products is paramount.

Natural Occurrence of this compound

This compound has been identified as a natural constituent in a variety of plant species and is a common byproduct of fermentation processes. Its presence contributes to the characteristic nutty and fruity aromas of many of these products.

In Plants

The occurrence of this compound has been documented in several plant species, often as a component of their essential oils or volatile emissions. Notable examples include:

-

Angelica gigas (Korean Angelica): This medicinal plant is known for its aromatic roots, which contain a complex mixture of volatile compounds.

-

Capsicum annuum (Chili Pepper): Various cultivars of chili peppers have been found to contain this compound, contributing to their intricate flavor profiles.

-

Nicotiana tabacum (Tobacco): The leaves of the tobacco plant contain a diverse array of volatile compounds, including this compound.

-

Longan Fruit (Dimocarpus longan): This tropical fruit is another natural source of this compound.[1]

In Fermented Foods and Beverages

This compound is a well-known fusel alcohol, a class of higher alcohols that are formed during fermentation by yeast and other microorganisms. It is a common volatile component in many fermented products:

-

Wine: this compound is a volatile aroma component found in red wine, where it is produced during the fermentation process.[2][3][4][5][6]

-

Beer and Spirits: As a fusel alcohol, it is also present in various types of beer and distilled spirits.

-

Mead: This alcoholic beverage produced by fermenting honey also contains this compound as part of its volatile profile.

Quantitative Data on this compound Occurrence

While the qualitative presence of this compound is established in numerous sources, quantitative data remains somewhat limited and can vary significantly based on the specific cultivar, growing conditions, fermentation parameters, and analytical methods used. The following table summarizes available quantitative data.

| Natural Source | Matrix | Concentration Range | Analytical Method | Reference(s) |

| Red Wine | Wine | 4.8 to 8.4 mg/L (combined with 2-methyl-1-butanol) | GC-MS | [7] |

| Dried Chili Pepper (Capsicum annuum) | Fruit Powder | Peak Area (relative abundance) | GC-MS | [8] |

| Fermented Beverages | Various | 0.5 - 350,000 mg/L (part of a broad quantification range for 40 volatiles) | GC-MS | [9] |

Note: The data presented is often part of a broader analysis of volatile compounds, and direct, isolated quantification of this compound is not always the primary focus of the cited studies. The peak area data from chili pepper analysis indicates relative abundance rather than an absolute concentration.

Biosynthesis of this compound in Fermentation

In microorganisms, particularly yeast such as Saccharomyces cerevisiae, this compound is primarily synthesized as a fusel alcohol through two main metabolic routes: the Ehrlich pathway and the Harris pathway (an anabolic pathway).

The Ehrlich Pathway: This is the main catabolic pathway for the production of higher alcohols from amino acids. In the case of this compound, the precursor amino acid is leucine. The pathway involves:

-

Transamination: Leucine is converted to its corresponding α-keto acid, α-ketoisocaproate.

-

Decarboxylation: α-Ketoisocaproate is decarboxylated to form 3-methylbutanal.

-

Reduction: 3-Methylbutanal is then reduced by alcohol dehydrogenase to produce this compound.

The Anabolic Pathway (Harris Pathway): Higher alcohols can also be synthesized de novo from carbohydrates. This pathway shares intermediates with amino acid biosynthesis. For this compound, the synthesis starts from pyruvate and acetyl-CoA, which are intermediates in glycolysis.

The relative contribution of each pathway to the final concentration of this compound depends on the fermentation conditions, including the availability of precursor amino acids and sugars, the yeast strain, and other environmental factors.

Below is a simplified representation of the Ehrlich pathway for this compound formation.

Experimental Protocols for Analysis

The analysis of this compound in plant and fermented food matrices typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Sample Preparation and Extraction

1. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices.

-

Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.

-

Generalized Protocol:

-

Sample Preparation: A known amount of the homogenized sample (e.g., ground plant material, liquid beverage) is placed in a sealed headspace vial. For solid samples, a liquid (e.g., water, brine solution) may be added to facilitate the release of volatiles. An internal standard is often added for quantification.

-

Incubation: The vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: The SPME fiber is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes. The choice of fiber coating (e.g., DVB/CAR/PDMS) is crucial and depends on the polarity of the target analytes.

-

Desorption: The fiber is retracted and immediately inserted into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes onto the GC column.

-

2. Liquid-Liquid Extraction (LLE)

LLE is a classic method for extracting analytes from a liquid sample into an immiscible solvent.

-

Principle: The sample is mixed with an organic solvent in which the target analytes have a higher affinity. The two phases are then separated, and the solvent containing the analytes is concentrated and analyzed.

-

Generalized Protocol:

-

Sample Preparation: A measured volume of the liquid sample is placed in a separatory funnel. An internal standard is added.

-

Extraction: A suitable organic solvent (e.g., dichloromethane, diethyl ether) is added, and the mixture is shaken vigorously for a few minutes.

-

Phase Separation: The layers are allowed to separate, and the organic layer is collected. The extraction process may be repeated to improve recovery.

-

Drying and Concentration: The collected organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under a gentle stream of nitrogen or by rotary evaporation.

-

Analysis: The concentrated extract is reconstituted in a small volume of solvent and injected into the GC-MS.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Principle: GC separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification.

-

Typical GC-MS Parameters:

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, HP-INNOWAX) is used.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds with a wide range of boiling points.

-

Injector and Detector Temperatures: The injector and MS transfer line temperatures are maintained at a high enough temperature to ensure volatilization and prevent condensation.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

-

The following diagram illustrates a general workflow for the analysis of this compound.

Signaling Pathways and Physiological Roles

Currently, there is a lack of specific research detailing signaling pathways directly involving this compound in either plants or microorganisms. The primary focus of existing literature is on its formation as a secondary metabolite during fermentation.

In yeast, the production of fusel alcohols, including this compound, is closely linked to nitrogen metabolism. The Ehrlich pathway is a mechanism for the yeast to utilize amino acids as a nitrogen source, with the carbon skeleton being converted into fusel alcohols. The regulation of this pathway is complex and influenced by the overall nitrogen and carbon status of the cell. Therefore, the production of this compound can be seen as an indicator of the metabolic state of the yeast.

In plants, the physiological role of this compound is less clear. As a volatile organic compound, it may play a role in plant-insect interactions, such as attracting pollinators or deterring herbivores. However, specific studies to confirm such roles for this compound are limited. It is also possible that it is simply a byproduct of other metabolic processes within the plant.

Conclusion

This compound is a naturally occurring volatile compound found in a range of plants and is a common metabolite in fermented foods and beverages. Its presence contributes to the sensory profile of these products. While analytical methods for its detection and quantification are well-established, there is a need for more comprehensive quantitative data across a wider variety of natural sources. Furthermore, the elucidation of its specific physiological roles and any potential signaling functions in plants and microorganisms remains an area ripe for future research. This guide provides a current overview and a framework for further investigation into the multifaceted nature of this compound in the natural world.

References

- 1. scottjanish.com [scottjanish.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. guidechem.com [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. conservancy.umn.edu [conservancy.umn.edu]

- 8. [Higher alcohols metabolism by Saccharomyces cerevisiae: a mini review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptomic Identification of Core Regulatory Genes for Higher Alcohol Production in Saccharomyces cerevisiae at Different Sugar Concentrations in Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-1-pentanol (CAS: 626-89-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1-pentanol (CAS: 626-89-1), a branched-chain primary alcohol with emerging significance in biomedical research. This document details its chemical and physical properties, spectroscopic data, and safety information. Furthermore, it presents detailed experimental protocols for its chemical synthesis via hydroboration-oxidation, its evaluation as an alcohol antagonist in L1-mediated cell adhesion assays, and an overview of its microbial biosynthesis. The guide is intended to serve as a valuable resource for researchers and professionals in chemistry, pharmacology, and biotechnology, facilitating further investigation into the therapeutic and industrial potential of this compound.

Chemical and Physical Properties

This compound, also known as isohexanol, is a colorless liquid with a characteristic nutty odor.[1] It is a branched-chain primary alcohol that sees use as a flavoring agent and in cosmetic formulations due to its antimicrobial properties.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O | [2] |

| Molecular Weight | 102.17 g/mol | [2] |

| CAS Number | 626-89-1 | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.821 g/mL at 25 °C | [3] |

| Boiling Point | 160-165 °C | [3] |

| Flash Point | 57 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.414 | [3] |

| Solubility | Soluble in DMF, DMSO, and Ethanol. Limited solubility in PBS (pH 7.2) at 1.4 mg/mL. | [1] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 0.86 (d, 6H), 1.15-1.70 (m, 5H), 1.94 (s, 1H, OH), 3.61 (t, 2H) | [2] |

| ¹³C NMR (15.09 MHz, CDCl₃) | δ (ppm): 22.6, 27.9, 30.6, 35.0, 62.9 | [2] |

| Mass Spectrum (EI) | m/z: 43, 56, 41, 70, 84, 55, 69, 102 | [2] |

| Infrared (Solution) | ν (cm⁻¹): 3636 (O-H stretch, free), 3333 (O-H stretch, H-bonded), 2959, 2874 (C-H stretch), 1058 (C-O stretch) | [4] |

Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound is the hydroboration-oxidation of 4-methyl-1-pentene.[5][6] This two-step reaction proceeds with anti-Markovnikov regioselectivity, yielding the primary alcohol.[6]

Experimental Protocol: Hydroboration-Oxidation of 4-Methyl-1-pentene

Materials:

-

4-Methyl-1-pentene

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator.

Procedure:

-

Hydroboration:

-

Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Dissolve 4-methyl-1-pentene in anhydrous THF in the flask and cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-THF complex solution from the dropping funnel to the stirred solution of the alkene.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution. The addition of hydrogen peroxide is exothermic and should be done with caution to maintain the temperature below 30 °C.

-

After the addition is complete, warm the mixture to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the product.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

-

Biological Activity: Alcohol Antagonist

This compound has been identified as an antagonist of alcohol's inhibitory effects on L1-mediated cell adhesion.[7] The L1 cell adhesion molecule is crucial for nervous system development, and its inhibition by ethanol is implicated in Fetal Alcohol Syndrome.[8] this compound can counteract the effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion.[7]

Experimental Protocol: L1-Mediated Cell Adhesion Assay

This protocol is adapted from methodologies described in the literature for assessing the effects of alcohol and its antagonists on L1-mediated cell adhesion.[3][7]

Materials:

-

Human L1-transfected NIH/3T3 cells (or other suitable L1-expressing cell line)

-

Control (vector-transfected) NIH/3T3 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

-

Phosphate-buffered saline (PBS), calcium and magnesium-free

-

EDTA solution (2 mM in PBS)

-

DNase I

-

Ethanol

-

This compound

-

96-well cell culture plates

-

Hemocytometer or automated cell counter

-

Plate reader for colorimetric or fluorescent quantification (optional, for high-throughput analysis)

Procedure:

-

Cell Culture:

-

Culture L1-transfected and control NIH/3T3 cells in DMEM supplemented with 10% fetal bovine serum in a humidified incubator at 37 °C with 5% CO₂.

-

-

Cell Preparation for Assay:

-

Wash sub-confluent cell monolayers with PBS.

-

Detach cells using a non-enzymatic cell dissociation solution or gentle scraping in PBS containing 2 mM EDTA and DNase I.

-

Resuspend the cells in serum-free DMEM to create a single-cell suspension.

-

Determine the cell concentration using a hemocytometer.

-

-

Adhesion Assay:

-

Prepare cell suspensions in serum-free DMEM containing the desired concentrations of ethanol (agonist) and/or this compound (antagonist). A typical concentration for ethanol is 100 mM, and for this compound, a range including 32 µM can be tested.[3]

-

Pipette the cell suspensions into a 96-well plate.

-

Incubate the plate at 37 °C for 30-60 minutes to allow for cell aggregation.

-

-

Quantification of Cell Adhesion:

-

After incubation, gently agitate the plate to resuspend non-aggregated cells.

-

Measure the extent of cell aggregation. This can be done by:

-

Microscopy: Visually inspecting and counting the number and size of cell aggregates.

-

Particle Counting: Using an automated cell counter to determine the decrease in single-cell concentration.

-

Spectrophotometry: For some assay formats, cell adhesion can be quantified by staining the adherent cells and measuring the absorbance.

-

-

-

Data Analysis:

-

Calculate the percentage of cell aggregation for each condition relative to a control without any added alcohol.

-

Determine the inhibitory effect of ethanol and the antagonistic effect of this compound.

-

Microbial Biosynthesis

This compound can be produced through engineered microbial fermentation, offering a potential route for sustainable and bio-based production. The biosynthesis typically involves the extension of the native amino acid metabolic pathways in microorganisms like Escherichia coli.[9]

General Experimental Protocol for Microbial Production

This protocol outlines a general approach for the microbial production of branched-chain higher alcohols, which can be adapted for this compound.

Materials:

-

Engineered E. coli strain (e.g., overexpressing genes from the valine and leucine biosynthesis pathways and a 2-keto-acid decarboxylase and an alcohol dehydrogenase).

-

Defined growth medium (e.g., M9 minimal medium) supplemented with glucose and appropriate antibiotics.

-

Shake flasks or bioreactor.

-

Incubator shaker.

-

GC-MS for product analysis.

Procedure:

-

Strain Cultivation:

-

Inoculate a starter culture of the engineered E. coli strain in a rich medium (e.g., LB) and grow overnight.

-

Inoculate the main culture in the defined minimal medium with the starter culture.

-

Grow the cells at 37 °C with shaking.

-

-

Induction and Fermentation:

-

When the culture reaches a desired optical density (e.g., OD₆₀₀ of 0.6-0.8), induce the expression of the heterologous genes with an appropriate inducer (e.g., IPTG).

-

Continue the fermentation at a suitable temperature (e.g., 30 °C) for 24-72 hours.

-

-

Product Extraction and Analysis:

-

Centrifuge the culture to separate the cells from the supernatant.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Analyze the organic extract by GC-MS to identify and quantify the produced this compound.

-

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation |

Conclusion

This compound is a molecule with diverse applications, from a flavoring agent to a potential therapeutic agent in the context of alcohol-related neurodevelopmental disorders. This technical guide has provided a detailed summary of its chemical properties, synthesis, and biological activity, along with practical experimental protocols. It is hoped that this comprehensive resource will aid researchers in their future studies of this promising compound.

References

- 1. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. This compound | C6H14O | CID 12296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. File:Laboratory synthesis of this compound.svg - Wikimedia Commons [commons.wikimedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Novel antagonists of alcohol inhibition of l1-mediated cell adhesion: multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L1 cell adhesion molecule signaling is inhibited by ethanol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentanol isomer synthesis in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Isohexyl Alcohol: A Comprehensive Technical Guide for Solvent Selection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of isohexyl alcohol (IUPAC name: 4-methyl-1-pentanol). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development for the judicious selection of solvents in various applications. All quantitative data is summarized in structured tables for ease of comparison, and where available, detailed experimental methodologies are provided.

Core Physicochemical Properties

Isohexyl alcohol is a branched-chain primary alcohol that finds utility as a solvent and intermediate in various chemical processes. A thorough understanding of its physical and chemical characteristics is paramount for its effective and safe use.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Isohexyl alcohol, Isohexanol, 2-Methyl-5-pentanol | [1][2][3][4] |

| CAS Number | 626-89-1 | [2][3][5] |

| Molecular Formula | C6H14O | [3] |

| Molecular Weight | 102.17 g/mol | [6] |

| Appearance | Colorless liquid | [2] |

| Odor | Nutty | [3] |

Thermal and Density Properties

| Property | Value | Conditions | Source |

| Boiling Point | 151-152 °C | @ 760 mmHg | [7] |

| 160-165 °C | [2][8] | ||

| Melting Point | Data not available | ||

| Density | 0.821 g/mL | @ 25 °C | [2][8] |

Solubility and Miscibility

| Property | Value | Conditions | Source |

| Solubility in Water | 7.6 g/L | @ 25 °C | [7] |

| Solubility in Organic Solvents | Soluble in DMF, DMSO, Ethanol | [3][9] | |

| Miscibility | Miscible with many organic solvents | [10] |

Safety and Flammability

| Property | Value | Conditions | Source |

| Flash Point | 57 °C (134.6 °F) | Closed Cup | [8] |

| 125 °F | TCC | [7] | |

| Autoignition Temperature | Data not available |

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of isohexyl alcohol are not extensively documented in publicly available literature, the following are generalized and widely accepted methods for alcohols that would be applicable.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid can be determined using a capillary tube method. A small amount of the liquid is placed in a larger tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling the liquid re-enters the capillary, is recorded as the boiling point.

Density Determination (Pycnometer Method)

A pycnometer, a flask with a specific volume, is used to determine the density of a liquid. The procedure involves the following steps:

-

Weigh the clean, dry, and empty pycnometer.

-

Fill the pycnometer with the sample liquid (isohexyl alcohol) and weigh it again.

-

The difference in weight gives the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure to determine the solubility of a substance in a particular solvent.

-

An excess amount of the solute (the substance being dissolved) is added to a known volume of the solvent (isohexyl alcohol) in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then separated from the undissolved solute by filtration or centrifugation.

-

The concentration of the solute in the clear solution is determined using an appropriate analytical technique, such as chromatography or spectroscopy.

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in many chemical and pharmaceutical processes. The following diagram illustrates a logical workflow for solvent selection, taking into account the physicochemical properties of the solvent.

Caption: A logical workflow for solvent selection based on physicochemical properties.

References

- 1. 1-Pentanol, 4-methyl- [webbook.nist.gov]

- 2. This compound | 626-89-1 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound | C6H14O | CID 12296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 626-89-1 [thegoodscentscompany.com]

- 8. This compound 97 626-89-1 [sigmaaldrich.com]

- 9. glpbio.com [glpbio.com]

- 10. 4-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Health and Safety of 4-Methyl-1-pentanol for Laboratory Use

This document provides comprehensive health and safety information for the laboratory use of 4-Methyl-1-pentanol (CAS: 626-89-1). It is intended for researchers, scientists, and professionals in drug development and other scientific fields who handle this chemical. The guide covers physical and chemical properties, hazard classifications, toxicological data, and detailed protocols for safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound, also known as Isohexanol or 4-methylpentan-1-ol, is a branched-chain primary alcohol.[1][2] It is a colorless, clear liquid with a characteristic alcohol odor.[2][3] Its primary applications in a laboratory setting include its use as a solvent, a reagent in organic synthesis, and as an intermediate in the production of other chemical compounds, such as fragrances.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 626-89-1 | [4][5][6] |

| Molecular Formula | C₆H₁₄O | [7][8][9] |

| Molecular Weight | 102.17 g/mol | [7][8] |

| Appearance | Colorless, clear liquid | [3] |

| Boiling Point | 151-152 °C @ 760 mmHg | [3][9] |

| Flash Point | 51-57 °C (124-135 °F) - Closed Cup | [3][6][9] |

| Density | 0.821 g/mL at 20-25 °C | [6] |

| Solubility | Not miscible or difficult to mix with water.[6] Soluble in various organic solvents.[1] | |

| Vapor Pressure | 1.366 mmHg | [3] |

| Refractive Index | 1.411 - 1.417 @ 20 °C | [3] |

Hazard Identification and Classification

This compound is classified as a flammable liquid.[4][5] It is essential to handle this chemical with appropriate safety precautions to mitigate risks.

Table 2: GHS Hazard Classification for this compound

| Classification | Code | Description | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapour | [4][5][7] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [8][9] |

| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways | [6] |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [8] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [8] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [6] |

Note: Classifications may vary slightly between suppliers and regulatory bodies.

GHS Label Elements:

-

Pictogram(s): GHS02 (Flame)[5], GHS07 (Exclamation Mark)[6], GHS08 (Health Hazard)[6]

-

Key Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][5][6]

-

P240: Ground and bond container and receiving equipment.[4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6]

-

P331: Do NOT induce vomiting.[6]

-

P403+P235: Store in a well-ventilated place. Keep cool.[4][5]

-

NFPA 704 Rating:

-

Health: 1 (Exposure would cause irritation with only minor residual injury)[7]

-

Flammability: 2 (Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur)[7]

-

Instability/Reactivity: 0 (Normally stable, even under fire exposure conditions)[7]

Toxicological Data

The toxicological properties of this compound have not been thoroughly investigated, but available data indicates moderate acute toxicity.[7]

Table 3: Acute Toxicity Values for this compound

| Route | Species | Value | Source(s) |

| Oral LD50 | Rat | 6.5 mL/kg | [8] |

| Dermal LD50 | Rabbit | 3.97 mL/kg | [8] |

| Intravenous LD50 | Mouse | 170 mg/kg | [7] |

There is limited data available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[5][7] It is not classified as a carcinogen by IARC.[7]

Experimental Protocols and Safety Procedures

Strict adherence to safety protocols is mandatory when working with this compound.

The selection of appropriate PPE is the first line of defense against exposure. The following workflow should be used to determine necessary protection.

Caption: PPE selection workflow for handling this compound.

Methodology for PPE Selection:

-

Assess Inhalation Risk: Evaluate the ventilation of the workspace. For procedures that may generate vapors or aerosols, or in areas with inadequate ventilation, a fume hood or a suitable respirator is required.[4]

-

Assess Eye Contact Risk: For any risk of splashing, wear tightly fitting safety goggles.[4] A face shield provides additional protection. For minimal risk, safety glasses with side shields are sufficient.

-

Assess Skin Contact Risk: Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat to prevent skin contact.[4] Contaminated clothing should be removed immediately.[4][5]

Methodology for General Handling:

-

Preparation: Before use, consult the Safety Data Sheet (SDS).[7] Ensure the work area is well-ventilated and free of ignition sources like sparks or open flames.[4][5]

-

Grounding: Use explosion-proof electrical and ventilating equipment.[4][5] Ground and bond containers and receiving equipment to prevent static discharge.[4][5]

-

Transfer: Use non-sparking tools when handling containers.[4][5] Avoid inhalation of vapors or mists.[7]

-

Post-Handling: Keep the container tightly closed when not in use.[4][5] Wash hands thoroughly after handling.[5]

Caption: Standard operating procedure for handling this compound.

Methodology for Storage:

-

Container: Store in the original, tightly closed container.[4][7] Containers that have been opened must be carefully resealed and kept upright.[7]

-

Location: Store in a dry, cool, and well-ventilated place.[4][5][7]

-

Conditions: Keep away from heat, sparks, and open flames.[5] Protect from sunlight.[5]

-

Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[5]

Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

Experimental Protocol for First-Aid Response:

-

General Advice: Move the victim from the danger area. Consult a physician and show them the safety data sheet.[4][7]

-

If Inhaled: Move the person into fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][7]

-

In Case of Skin Contact: Take off immediately all contaminated clothing.[4] Wash the affected area with soap and plenty of water.[4][7]

-

In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids apart.[4][5] Consult a physician.[4]

-

If Swallowed: Do NOT induce vomiting.[4][5][7] Rinse mouth with water and never give anything by mouth to an unconscious person.[4][7] Call a poison control center or doctor immediately.[4]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4][5][7]

-

Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[5]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Hazardous combustion products include carbon monoxide and carbon dioxide.[5][7]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA).[4][7] Use water spray to cool unopened containers.[7]

The following workflow outlines the protocol for responding to a spill.

Caption: Emergency response protocol for a this compound spill.

Methodology for Spill Containment and Cleanup:

-

Personal Precautions: Avoid breathing vapors.[4] Use personal protective equipment as dictated by the spill size and location.[4]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[4][5]

-

Containment: Remove all sources of ignition.[4] Use spark-proof tools and explosion-proof equipment.[4]

-

Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite, universal binders).[6] Collect the material and place it in a suitable, closed container for disposal.[4]

-

Final Steps: Ventilate the affected area and clean the spill site thoroughly.[5] Dispose of contaminated materials in accordance with local, state, and federal regulations.[4]

References

- 1. glpbio.com [glpbio.com]

- 2. CAS 626-89-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 626-89-1 [thegoodscentscompany.com]

- 4. echemi.com [echemi.com]

- 5. chemos.de [chemos.de]

- 6. cpachem.com [cpachem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | C6H14O | CID 12296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1-pentanol, its structural isomers, and related compounds. It delves into their chemical and physical properties, synthesis methodologies, and analytical characterization. A significant focus is placed on the biological activity of this compound as an antagonist of ethanol's effects on the L1 cell adhesion molecule (L1CAM) signaling pathway, a critical area of research in developmental neurobiology and fetal alcohol spectrum disorders.

Physicochemical Properties of this compound and Its Isomers

This compound is a branched-chain primary alcohol with the molecular formula C6H14O.[1] It is a colorless liquid with a characteristic mild, fruity odor.[2] Understanding the physicochemical properties of its various structural isomers is crucial for applications in synthesis, separation, and biological studies. The following table summarizes key quantitative data for this compound and its representative isomers.

| Compound Name | IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/mL at 20°C) | Water Solubility (g/L) |

| This compound | 4-Methylpentan-1-ol | 626-89-1 | 160-165[3] | 0.821[3] | 10.42 (at 20°C)[4] |

| 1-Hexanol | Hexan-1-ol | 111-27-3 | 157[5] | 0.820[5] | 5.9 (at 20°C)[5] |

| 2-Hexanol | Hexan-2-ol | 626-93-7 | 136-140 | 0.814 | 14 |

| 3-Hexanol | Hexan-3-ol | 623-37-0 | 135 | 0.819 | 16 |

| 2-Methyl-1-pentanol | 2-Methylpentan-1-ol | 105-30-6 | 147-148 | 0.825 | 7.4 |

| 3-Methyl-1-pentanol | 3-Methylpentan-1-ol | 589-35-5 | 153[6] | 0.824[6] | Soluble in ethanol, diethyl ether[6] |

| 2-Methyl-2-pentanol | 2-Methylpentan-2-ol | 590-36-3 | 121-122 | 0.809 | 28 |

| 3-Methyl-2-pentanol | 3-Methylpentan-2-ol | 565-60-6 | 131-134[7] | 0.815[7] | - |

| 4-Methyl-2-pentanol | 4-Methylpentan-2-ol | 108-11-2 | 130-133[8] | 0.810[8] | 16.4[8] |

| 2,2-Dimethyl-1-butanol | 2,2-Dimethylbutan-1-ol | 1185-33-7 | 136-137 | 0.829 | - |

| 2,3-Dimethyl-1-butanol | 2,3-Dimethylbutan-1-ol | 19550-30-2 | 145 | 0.835 | - |

| 3,3-Dimethyl-1-butanol | 3,3-Dimethylbutan-1-ol | 624-95-3 | 143 | 0.812 | - |

| 3,3-Dimethyl-2-butanol | 3,3-Dimethylbutan-2-ol | 464-07-3 | 120 | 0.812 | - |

Synthesis of this compound and Its Isomers

The synthesis of specific alcohol isomers is fundamental for their targeted application. Below are detailed experimental protocols for the synthesis of this compound and a selection of its isomers.

Synthesis of this compound via Hydroboration-Oxidation

This method provides a high-yield, anti-Markovnikov addition of water to an alkene.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place 4-methyl-1-pentene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Hydroboration: Cool the flask to 0 °C in an ice bath. Add borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 0.4 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly add a 3 M aqueous solution of sodium hydroxide (NaOH, 1.2 eq), followed by the dropwise addition of 30% hydrogen peroxide (H2O2, 1.2 eq), ensuring the temperature does not exceed 25 °C.

-

Work-up: After stirring for 1 hour at room temperature, saturate the aqueous layer with potassium carbonate. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to yield this compound.

Synthesis of 2-Methyl-1-pentanol via Aldol Condensation and Hydrogenation

This industrial method involves the condensation of two smaller aldehydes followed by reduction.[7][9]

Experimental Protocol:

-

Aldol Condensation: In a reaction vessel, combine propionaldehyde (2.0 eq) with a catalytic amount of a base (e.g., sodium hydroxide). Stir the mixture at a controlled temperature (e.g., 10-20 °C) to facilitate the aldol condensation, forming 2-methyl-2-pentenal.

-

Hydrogenation: Transfer the crude 2-methyl-2-pentenal to a high-pressure reactor. Add a hydrogenation catalyst (e.g., nickel or palladium on carbon). Pressurize the reactor with hydrogen gas and heat to the desired temperature and pressure to reduce both the alkene and aldehyde functionalities.

-

Purification: After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst. Purify the resulting 2-Methyl-1-pentanol by fractional distillation.

Synthesis of 3,3-Dimethyl-1-butanol via Grignard Reaction

This method utilizes a Grignard reagent to form a new carbon-carbon bond.[10]

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react tert-butyl chloride with magnesium turnings in anhydrous diethyl ether or THF to form tert-butylmagnesium chloride.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C and slowly add a solution of paraformaldehyde or ethylene oxide in the same anhydrous solvent.

-

Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by distillation.

Analytical Characterization: GC-MS Analysis of Hexanol Isomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds like alcohol isomers.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the alcohol isomer mixture in a suitable solvent such as dichloromethane or hexane. If the sample is in an aqueous matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.

-

GC-MS Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., a wax-type column like DB-WAX or a mid-polar column like DB-624).

-

Injector: Split/splitless injector, operated in split mode to avoid column overloading.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of all isomers.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

-

Data Analysis: Identify the individual isomers based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

Biological Activity and Relevance to Drug Development

Recent research has highlighted the role of certain branched-chain alcohols as modulators of neuronal cell adhesion, a process critical for nervous system development. Ethanol is known to inhibit the function of the L1 cell adhesion molecule (L1CAM), and this inhibition is implicated in the pathology of Fetal Alcohol Spectrum Disorders.

This compound as an Antagonist of Ethanol's Effect on L1CAM

Studies have shown that this compound can act as an antagonist to the inhibitory effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion.[2] This antagonistic effect is not overcome by increasing the concentration of the agonist (ethanol or 1-butanol), suggesting a non-competitive mechanism of action.[2] This makes this compound and related compounds interesting candidates for further investigation as potential therapeutic agents to mitigate the neurodevelopmental damage caused by prenatal alcohol exposure.

L1CAM Signaling Pathway

L1CAM is a transmembrane glycoprotein that plays a crucial role in neuronal migration, neurite outgrowth, and axonal fasciculation.[9] Its signaling can be initiated through homophilic (L1-L1) or heterophilic (e.g., L1-integrin) binding. Ethanol has been shown to disrupt L1 adhesion, potentially by interacting with a hydrophobic pocket on the L1 extracellular domain. The antagonism by this compound suggests it may interfere with this interaction or modulate the downstream signaling cascade.

The simplified diagram below illustrates the L1CAM signaling pathway and the proposed point of interference by ethanol and its antagonist, this compound.

Conclusion

This compound and its isomers represent a versatile class of compounds with applications ranging from industrial solvents to potential therapeutic leads. Their distinct physicochemical properties, dictated by their molecular structure, allow for a wide range of applications. The ability of this compound to counteract the detrimental effects of ethanol on the crucial L1CAM signaling pathway opens up new avenues for research in the field of neurodevelopmental disorders and drug discovery. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of these fascinating molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Neural cell adhesion molecule L1: signaling pathways and growth cone motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method for preparing 3,3-dimethyl-1-butanol - Eureka | Patsnap [eureka.patsnap.com]

- 7. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effect of Lipid Raft Disruption on Ethanol Inhibition of L1 Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Novel antagonists of alcohol inhibition of l1-mediated cell adhesion: multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermochemical Properties of 4-Methyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for 4-Methyl-1-pentanol (isohexyl alcohol). The information is presented in a structured format to facilitate its use in research, drug development, and various scientific applications. This document includes tabulated quantitative data, detailed experimental protocols for the determination of key thermochemical properties, and a visualization of the experimental workflow.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, some values have been estimated using established group contribution methods, such as the Joback method. These estimations provide reliable approximations for use in modeling and calculations.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H14O | --INVALID-LINK-- |

| Molecular Weight | 102.17 g/mol | --INVALID-LINK-- |

| CAS Number | 626-89-1 | --INVALID-LINK-- |

| Boiling Point | 160-165 °C | --INVALID-LINK-- |

| Density | 0.821 g/mL at 25 °C | --INVALID-LINK-- |

| Vapor Pressure | 1.7 mmHg at 25 °C | --INVALID-LINK-- |

Table 2: Enthalpy and Entropy Data for this compound

| Property | Value (kJ/mol) | Method | Source |

| Standard Enthalpy of Vaporization (ΔvapH°) | 60.47 | Experimental | --INVALID-LINK-- |

| Standard Enthalpy of Formation (liquid, ΔfH°liq) | -396.2 (estimated) | Joback Method | Calculated |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -335.73 (estimated) | Joback Method | Calculated |

| Standard Enthalpy of Combustion (ΔcH°) | -3965 (estimated) | - | --INVALID-LINK--[1] |

| Standard Molar Entropy (liquid, S°liq) | 285.3 (estimated) | Joback Method | Calculated |

| Standard Molar Entropy (gas, S°gas) | 399.8 (estimated) | Joback Method | Calculated |

Table 3: Heat Capacity of this compound

| Property | Value (J/mol·K) | Temperature (K) | Method | Source |

| Liquid Heat Capacity (Cp,liq) | 235.1 (estimated) | 298.15 | Joback Method | Calculated |

| Ideal Gas Heat Capacity (Cp,gas) | 175.4 (estimated) | 298.15 | Joback Method | Calculated |

Experimental Protocols

A crucial thermochemical parameter for any fuel or combustible material is its enthalpy of combustion. The following section details the experimental protocol for determining the standard enthalpy of combustion of this compound using bomb calorimetry.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

This procedure follows the general principles of bomb calorimetry, adapted for a liquid alcohol sample.

1. Apparatus and Materials:

-

Oxygen bomb calorimeter

-

Benzoic acid (standard for calibration)

-

This compound (high purity)

-

Gelatin capsules or a suitable crucible for liquid samples

-

Fuse wire (platinum or similar)

-

Oxygen cylinder with pressure regulator

-

Digital thermometer with high resolution (±0.001 °C)

-

Stirrer

-

Balance (accurate to ±0.0001 g)

-

Deionized water

2. Calibration of the Calorimeter: The heat capacity of the calorimeter must be determined by combusting a known amount of a standard substance, typically benzoic acid.

-

Accurately weigh approximately 1 g of benzoic acid into a crucible.

-

Place the crucible in the bomb, and attach a piece of fuse wire of known length and mass, ensuring it is in contact with the benzoic acid pellet.

-

Add approximately 1 mL of deionized water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely known mass of deionized water (typically 2000 g).

-

Assemble the calorimeter, ensuring the stirrer and thermometer are correctly positioned.

-

Allow the system to reach thermal equilibrium while stirring, and record the initial temperature for several minutes to establish a baseline.

-

Ignite the sample by passing an electric current through the fuse wire.

-

Record the temperature at regular intervals until it reaches a maximum and then begins to cool.

-

After the experiment, release the pressure from the bomb and measure the length of any unburned fuse wire.

-

Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid and the measured temperature rise, correcting for the heat released by the combustion of the fuse wire.

3. Combustion of this compound:

-

Accurately weigh a gelatin capsule.

-

Add approximately 0.5-0.8 g of this compound to the capsule and seal it.

-

Place the sealed capsule in the crucible within the bomb.

-

Follow the same procedure as for the benzoic acid calibration (steps 2c-2j).

-

Calculate the total heat released during the combustion of the this compound sample.

-

The standard enthalpy of combustion (ΔcH°) can then be calculated by dividing the heat released by the number of moles of this compound combusted.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the enthalpy of combustion of this compound.

This guide provides a foundational understanding of the thermochemical properties of this compound. For more in-depth research and applications, it is recommended to consult the primary literature and specialized databases. The use of estimated data should be acknowledged in any subsequent work.

References

Methodological & Application

Application Notes and Protocols: 4-Methyl-1-pentanol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methyl-1-pentanol as a pharmaceutical intermediate, with a focus on its application in the synthesis of isohexyl 4-aminobenzoate, a potential local anesthetic. The information is based on established synthetic methodologies for structurally similar alkyl 4-aminobenzoates.

Introduction

This compound, a branched primary alcohol, serves as a versatile building block in organic synthesis. Its isohexyl carbon skeleton is of interest in drug design for modulating lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). One potential application of this compound is in the synthesis of isohexyl 4-aminobenzoate, an ester belonging to the class of local anesthetics. This document outlines the synthesis, potential applications, and relevant protocols.

Application: Synthesis of Isohexyl 4-aminobenzoate

Isohexyl 4-aminobenzoate can be synthesized via the Fischer esterification of 4-aminobenzoic acid (PABA) with this compound. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the alcohol on the protonated carboxylic acid. Alkyl 4-aminobenzoates are a well-known class of local anesthetics that function by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of action potentials and preventing the sensation of pain. The "isohexyl" moiety from this compound can influence the potency and duration of action of the anesthetic by altering its partitioning into the lipid bilayer of the nerve cell membrane.